molecular formula C22H17N3O2 B2653874 N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-23-0

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2653874
CAS RN: 879921-23-0
M. Wt: 355.397
InChI Key: QAMKIRUZTVBZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as 4-MPNQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Research has identified polymorphic modifications of a closely related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide , possessing strong diuretic properties, potentially offering new hypertension remedies. These modifications include triclinic and monoclinic polymorphs, which differ in molecular organization and crystal packing, indicating the structural versatility and potential for tailored therapeutic applications (Shishkina et al., 2018).

ATM Kinase Inhibition for Cancer Therapy

In cancer research, novel series of 3-quinoline carboxamides have been optimized as selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. These compounds, through their design and selective inhibition capability, show promise in enhancing the efficacy of DNA damage-inducing agents like irinotecan, thereby contributing to potential cancer therapy advancements (Degorce et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

Another study on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives has revealed the antiproliferative activity of these compounds against the NCI-60 cell lines. Specifically, derivatives with a 3-methoxyphenylcarboxamide moiety displayed significant activity, especially against melanoma and breast cancer cell lines, highlighting the potential for the development of new anticancer agents (Hung et al., 2014).

Coordination Compounds for Targeted NO Delivery

The synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, which can form complexes with metal ions and nitric oxide (NO), has been reported. These complexes are being investigated for their potential in targeted NO delivery to biological sites, such as tumors, which could be released upon irradiation with long-wavelength light, opening avenues for novel therapeutic strategies (Yang et al., 2017).

Chemosensor Development for Zn2+ Monitoring

A study developed a chemosensor based on quinoline carboxamide derivatives for the selective detection of Zn2+ ions in aqueous solutions and living cells. This sensor displayed significant fluorescence enhancement in the presence of Zn2+, with applications in monitoring Zn2+ concentrations, underscoring the compound's utility in environmental and biological monitoring (Park et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-17-8-6-16(7-9-17)24-22(26)19-14-21(15-10-12-23-13-11-15)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKIRUZTVBZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.